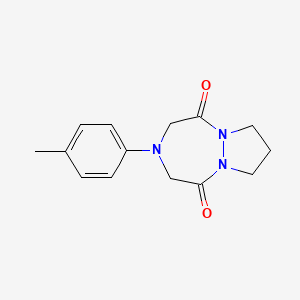
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an ethanol group, and a styryl group with an allyloxy substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the morpholine ring, followed by the introduction of the ethanol group. The styryl group with the allyloxy substituent is then added through a series of reactions that may include alkylation, oxidation, and substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride can be compared with other similar compounds, such as:
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride: This compound has a similar structure but with a propynyloxy group instead of an allyloxy group.
4-Morpholineethanol, alpha-(p-(methoxy)styryl)-, hydrochloride: This compound has a methoxy group instead of an allyloxy group. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
80318-20-3 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(E)-1-morpholin-4-yl-4-(4-prop-2-enoxyphenyl)but-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h2-8,16,19H,1,9-14H2;1H/b6-3+; |
InChI Key |
PKLCNSDCBYTTMW-ZIKNSQGESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





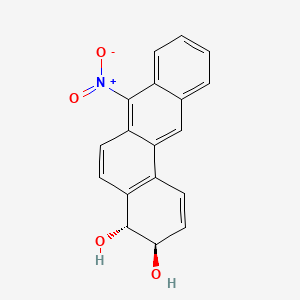
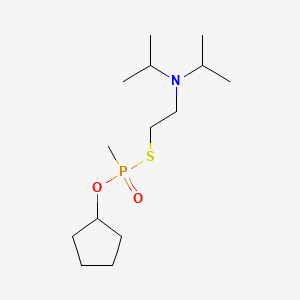
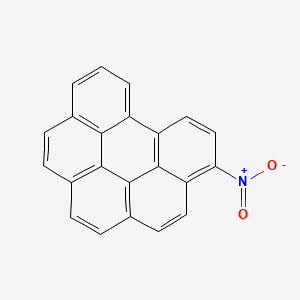
![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
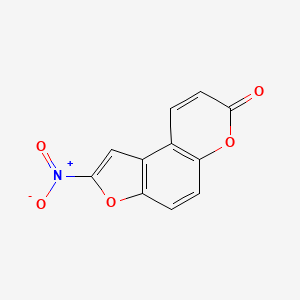
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
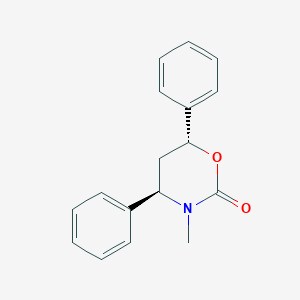
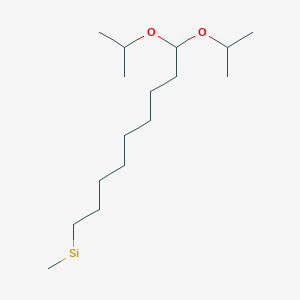
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
